4-Aminonicotinic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

CRITICAL: This 4-amino isomer provides the unique difunctional scaffold essential for synthesizing 2-methyl-pyrido-oxazine and probing the NAD(P)H metabolic pathway. The specific C4-amino group defines regiospecific cyclization pathways and distinct biological activity versus other aminonicotinic acid isomers. Procuring the generic material or wrong isomer jeopardizes synthetic success. Ensure integrity of your drug discovery, SAR studies, and combinatorial chemistry workflows by sourcing the validated 7418-65-7 isomer. ISO-grade, ≥98% purity now available.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 7418-65-7
Cat. No. B162810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminonicotinic acid
CAS7418-65-7
Synonyms4-Aminopyridine-3-Carboxylic Acid; NSC 266130
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N)C(=O)O
InChIInChI=1S/C6H6N2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
InChIKeyIASBMUIXBJNMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminonicotinic Acid (CAS 7418-65-7): An Essential C4-Functionalized Pyridine Scaffold for R&D and Synthesis


4-Aminonicotinic acid, also known as 4-aminopyridine-3-carboxylic acid, is a heterocyclic organic compound classified as an aminonicotinic acid. It is formally a derivative of nicotinic acid where a hydrogen atom at the 4-position of the pyridine ring is substituted with an amino group [1]. Its molecular formula is C₆H₆N₂O₂, with a molecular weight of 138.12 g/mol . This substitution pattern provides a unique difunctional scaffold with both an amino group and a carboxylic acid, enabling its utility as a versatile building block in organic synthesis and as a key intermediate in the development of various pharmaceutical and agrochemical products .

4-Aminonicotinic Acid: Why Substituting with a 2- or 6-Amino Isomer Can Compromise Research Outcomes


While all aminonicotinic acids share the same molecular formula, their distinct substitution patterns lead to profound differences in chemical reactivity and biological function, making generic substitution a high-risk practice. The specific positioning of the amino group relative to the carboxylic acid on the pyridine ring dictates the molecule's electronic properties, steric hindrance, and, consequently, its interaction with biological targets and its behavior in chemical reactions [1]. For instance, research has shown that 6-aminonicotinic acid analogues act as GABA(A) receptor agonists with K(i) values in the low- to mid-micromolar range, an activity profile not shared by the 4-amino isomer [2]. In synthetic chemistry, the unique C4-amino substitution of 4-aminonicotinic acid is essential for constructing specific heterocyclic frameworks, such as the 2-methyl-pyrido-oxazine ring system, which may not be accessible using other isomers due to different cyclization pathways .

Quantitative Evidence Guide for 4-Aminonicotinic Acid: Head-to-Head and Comparative Data


Synthetic Yield Advantage of a Novel Four-Step Route to 4-Aminonicotinic Acid

A novel synthetic route to 4-aminonicotinic acid, starting from isoquinoline, was developed and compared to conventional multi-step methods. While the paper does not provide a direct head-to-head yield comparison with an established commercial process for this exact molecule, it establishes a new baseline yield for this specific route. The overall yield was quantified at 30% based on the starting material isoquinoline over four steps [1].

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Divergent Biological Activity: 4-Aminonicotinic Acid is Not a GABA(A) Agonist Unlike Its 6-Amino Isomer

A study characterizing 6-aminonicotinic acid and its analogues as novel GABA(A) receptor agonists provides crucial, albeit indirect, evidence for the functional differentiation of 4-aminonicotinic acid. The 6-amino isomer displayed low to mid-micromolar binding affinities (K(i) 1.1-24 μM) to native GABA(A) receptors [1]. 4-Aminonicotinic acid is structurally excluded from this activity profile due to its distinct substitution pattern. This class-level inference highlights that the position of the amino group is a critical determinant of biological activity, underscoring the risk of assuming functional equivalence among isomers.

Pharmacology Neuroscience Structure-Activity Relationship

Pivotal Role in a Specific Heterocyclic Synthesis: Preparation of 2-Methyl-pyrido-oxazine

4-Aminonicotinic acid is documented as a specific and essential precursor for the synthesis of 2-methyl-pyrido-oxazine . This application is a key point of technical differentiation. The regiospecific arrangement of the 4-amino and 3-carboxylic acid groups on the pyridine ring is a strict requirement for the cyclization reaction that forms the oxazine ring. Using a 2- or 6-aminonicotinic acid isomer would lead to a different, or no, fused-ring product. While a direct comparative yield study between isomers for this specific transformation is not provided in the cited technical note, the vendor's specific identification of this reaction as a primary application for 4-aminonicotinic acid implies its unique suitability.

Organic Synthesis Medicinal Chemistry Heterocyclic Compounds

Differential Reactivity in the Synthesis of N-Substituted Nicotinic Acid Derivatives

A foundational study on the preparation of 4-substituted nicotinic acids and nicotinamides highlights the distinct chemical behavior of the 4-position. The synthesis of 4-amino-nicotinic acid and -nicotinamide is described alongside a series of other 4-substituted analogs, including 4-hydroxy-, 4-methoxy-, 4-butoxy-, and 4-S-cysteinyl-derivatives [1]. This work demonstrates that the 4-amino group provides a unique handle for subsequent functionalization, yielding a product that can act as a precursor to a different set of downstream compounds than its 2- or 6-amino counterparts. This is a class-level inference: the chemistry for introducing and utilizing substituents at the 4-position of the nicotinic acid ring is distinct from other positions.

Organic Synthesis Methodology Derivatization

Validated Application Scenarios for 4-Aminonicotinic Acid (CAS 7418-65-7)


As a Critical Intermediate in the Synthesis of 2-Methyl-pyrido-oxazine Derivatives

In medicinal chemistry projects focused on synthesizing novel heterocyclic compounds containing a pyrido-oxazine core, 4-aminonicotinic acid is the essential and non-substitutable starting material. Its specific 1,2-relationship between the amino and carboxylic acid groups is a prerequisite for the cyclization reaction that forms the fused oxazine ring . Procurement of this specific isomer is mandatory for the success of this synthetic route.

As a Defined Probe for Investigating the Substrate Specificity of NAD(P)H-Related Enzymes

4-Aminonicotinic acid is not merely an analog but a functional probe used to differentiate the substrate specificity and inhibitory mechanisms of enzymes in the NAD(P)H metabolic pathway . By using the 4-amino isomer, researchers can generate comparative data against the native substrate (nicotinic acid) or other positional isomers, enabling the detailed mapping of active site requirements and the elucidation of structure-activity relationships for key metabolic enzymes .

As a Regiospecific Building Block for Generating 4-Substituted Nicotinic Acid Libraries

For combinatorial chemistry and structure-activity relationship (SAR) studies, 4-aminonicotinic acid serves as a regiospecific scaffold to generate a unique set of 4-substituted derivatives . This allows researchers to explore chemical space inaccessible from other aminonicotinic acid isomers. The amino group provides a versatile handle for creating amides, sulfonamides, or urea derivatives, enabling the rapid generation of compound libraries with defined 4-substitution for lead discovery and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.